molecular formula C13H25ClN2O2 B1382922 Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride CAS No. 1803572-43-1

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride

Cat. No. B1382922
CAS RN: 1803572-43-1
M. Wt: 276.8 g/mol
InChI Key: XZDQCZJCIZSORO-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.8 g/mol. Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthetic Intermediates in Organic Chemistry

Piperidine and azepane derivatives, including Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride, are frequently used as synthetic intermediates in organic chemistry. They are involved in processes such as the synthesis of α-arylated and alkenylated piperidine and azepane derivatives via cross-coupling of α-bromo eneformamides or enecarbamates with organic halides under cobalt catalysis. These coupling products are important for accessing other functionalized piperidines and azepanes (Bassler et al., 2015).

Starting Materials for Drug Synthesis

The compound is also used as a starting material in the synthesis of various drugs. For instance, Piperidine-4-carboxylic acid and ethyl carbonochloridate are used to prepare certain hydrochloride drugs via amidation, Friedel-crafts acylation, and hydration, offering reasonable overall yields (Zheng Rui, 2010).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride, is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12;/h12,14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDQCZJCIZSORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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